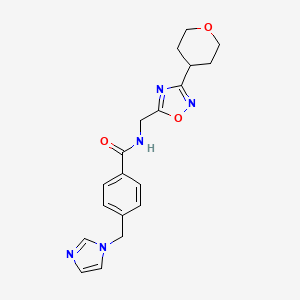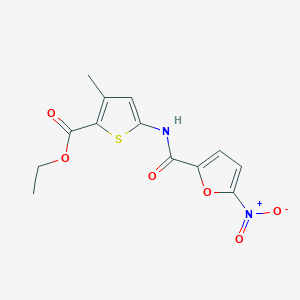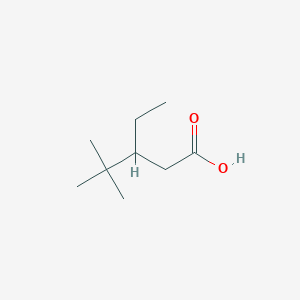![molecular formula C19H21NO5S B2671559 ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 391218-53-4](/img/structure/B2671559.png)
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound with the molecular formula C19H21NO5S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves the Gewald synthesis . This method involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound is based on a thiophene nucleus, which is a five-membered ring made up of one sulfur atom . The compound also contains functional groups such as an ester group (COOEt), an amide group (CONH), and methoxy groups (OCH3) attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound can be attributed to the presence of the amide and ester functional groups, which can undergo various chemical reactions . For example, the amide group can participate in nucleophilic acyl substitution reactions, while the ester group can undergo hydrolysis, reduction, and transesterification reactions .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, characterization, and crystal structure of a new azo-Schiff base derivative similar to the compound of interest. This research underscores the importance of structural analysis in understanding the chemical and physical properties of such compounds (Menati et al., 2020).
Antimicrobial and Antioxidant Activities
- Compounds derived from similar structural frameworks have been synthesized and evaluated for their antimicrobial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Raghavendra et al., 2016).
Anticancer Activity
- Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, with some derivatives demonstrating potent anticancer activity against colon HCT-116 human cancer cells. This illustrates the compound's role in the development of new cancer treatments (Abdel-Motaal et al., 2020).
Anti-inflammatory and Analgesic Effects
- Research into thiophene derivatives, including those structurally related to the compound , has shown significant anti-inflammatory and analgesic effects, suggesting their utility in treating conditions associated with inflammation and pain (Sherif & Hosny, 2014).
Discovery of Apoptosis-Inducing Agents
- A study on the synthesis and evaluation of derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate discovered new apoptosis-inducing agents for breast cancer, indicating the compound's significance in oncological research (Gad et al., 2020).
Antimicrobial Evaluation
- Further studies on thienopyrimidine derivatives and their synthesis from similar compounds have explored their antimicrobial activity, contributing to the search for new antimicrobial agents (El-kerdawy et al., 1996).
Safety and Hazards
Future Directions
Thiophene derivatives, including this compound, have shown promising pharmacological characteristics, which makes them interesting targets for future research . They could be further explored for their potential applications in medicinal chemistry, particularly in the development of new antimicrobial, antioxidant, anticorrosion, and anticancer agents .
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-13-6-5-7-15(13)26-18(16)20-17(21)12-9-8-11(23-2)10-14(12)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYGRNARHPVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-cyclopentylpropan-1-one](/img/structure/B2671476.png)
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2671477.png)

![Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2671481.png)

![6'-Fluorospiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B2671483.png)


![1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2671490.png)

![6-Acetyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671493.png)

![5-(4-Methylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2671497.png)

